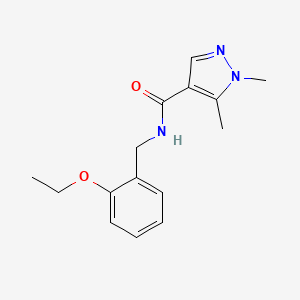![molecular formula C23H23N3O4 B4699480 N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4699480.png)
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide
Descripción general
Descripción
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have promising anticancer properties and is currently being investigated as a potential treatment for a variety of cancers.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is not fully understood, but it is thought to involve the inhibition of protein kinases that play a role in cell growth and proliferation. Specifically, N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been shown to inhibit the activity of Aurora kinases, which are involved in the regulation of mitosis and cell division.
Biochemical and Physiological Effects:
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may be important in the treatment of cancer, as tumors require a blood supply in order to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is its high potency and specificity for its target proteins. This makes it an attractive candidate for further investigation as a potential cancer treatment. However, one limitation of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for research on N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1. One area of interest is the development of more soluble analogues of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 that may be more suitable for in vivo use. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 and to identify potential biomarkers that may be useful in predicting response to treatment. Finally, there is potential for the development of combination therapies that may enhance the anticancer effects of N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1.
Aplicaciones Científicas De Investigación
N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is able to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, in vivo studies have demonstrated that N-benzyl-3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide 1 is able to inhibit tumor growth in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
N-benzyl-3-[(3,4-dimethoxyphenyl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-20-12-11-19(14-21(20)30-2)26-23(28)25-18-10-6-9-17(13-18)22(27)24-15-16-7-4-3-5-8-16/h3-14H,15H2,1-2H3,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSROMGHZVOAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4699400.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4699428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699438.png)


![[2-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4699469.png)
![2-[(3-bromo-4-biphenylyl)oxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4699472.png)
![N-(2-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4699474.png)
![6-bromo-N-[3-(dimethylamino)propyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4699484.png)

![N-benzyl-N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4699496.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4699510.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-formylhydrazinecarbothioamide](/img/structure/B4699514.png)
